molecular formula C20H28N6O2 B13675859 N4-[4-(4-Boc-1-piperazinyl)phenyl]-N6-methylpyrimidine-4,6-diamine

N4-[4-(4-Boc-1-piperazinyl)phenyl]-N6-methylpyrimidine-4,6-diamine

Cat. No.: B13675859
M. Wt: 384.5 g/mol
InChI Key: HITWALJZYPORNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-[4-(4-Boc-1-piperazinyl)phenyl]-N6-methylpyrimidine-4,6-diamine is a complex organic compound that features a piperazine ring, a phenyl group, and a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[4-(4-Boc-1-piperazinyl)phenyl]-N6-methylpyrimidine-4,6-diamine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N4-[4-(4-Boc-1-piperazinyl)phenyl]-N6-methylpyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

N4-[4-(4-Boc-1-piperazinyl)phenyl]-N6-methylpyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-[4-(4-Boc-1-piperazinyl)phenyl]-N6-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, leading to a biological response. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-[4-(4-Boc-1-piperazinyl)phenyl]-N6-methylpyrimidine-4,6-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C20H28N6O2

Molecular Weight

384.5 g/mol

IUPAC Name

tert-butyl 4-[4-[[6-(methylamino)pyrimidin-4-yl]amino]phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H28N6O2/c1-20(2,3)28-19(27)26-11-9-25(10-12-26)16-7-5-15(6-8-16)24-18-13-17(21-4)22-14-23-18/h5-8,13-14H,9-12H2,1-4H3,(H2,21,22,23,24)

InChI Key

HITWALJZYPORNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=NC(=C3)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.